molecular formula C17H20Cl2N2O2 B4413187 [4-(allyloxy)-3-chloro-5-methoxybenzyl](3-pyridinylmethyl)amine hydrochloride

[4-(allyloxy)-3-chloro-5-methoxybenzyl](3-pyridinylmethyl)amine hydrochloride

Cat. No. B4413187
M. Wt: 355.3 g/mol
InChI Key: SXCXYHQVWGXVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(allyloxy)-3-chloro-5-methoxybenzyl](3-pyridinylmethyl)amine hydrochloride, also known as A-317567, is a chemical compound that has been studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

[4-(allyloxy)-3-chloro-5-methoxybenzyl](3-pyridinylmethyl)amine hydrochloride is a selective antagonist of the delta opioid receptor, which is a type of opioid receptor that is involved in pain perception, mood regulation, and addiction. By blocking the delta opioid receptor, this compound can modulate the activity of the endogenous opioid system, which is involved in the regulation of pain, mood, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models of chronic pain, which is likely due to its blockade of the delta opioid receptor. This compound has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, which may be related to its modulation of the endogenous opioid system. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, which suggests that it may have potential as a treatment for substance use disorders.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(allyloxy)-3-chloro-5-methoxybenzyl](3-pyridinylmethyl)amine hydrochloride in lab experiments is its selectivity for the delta opioid receptor, which allows for the specific modulation of this receptor without affecting other opioid receptors. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on [4-(allyloxy)-3-chloro-5-methoxybenzyl](3-pyridinylmethyl)amine hydrochloride. One area of interest is the potential therapeutic applications of this compound in human subjects, particularly in the treatment of chronic pain, depression, anxiety, and addiction. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify any potential side effects or safety concerns associated with its use. Finally, there is a need for the development of more effective and efficient synthesis methods for this compound to improve its accessibility for research purposes.
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in various medical conditions. Its selectivity for the delta opioid receptor and its potential analgesic, antidepressant, anxiolytic, and anti-addictive effects make it a promising candidate for further research and development.

Scientific Research Applications

[4-(allyloxy)-3-chloro-5-methoxybenzyl](3-pyridinylmethyl)amine hydrochloride has been studied for its potential therapeutic applications in various medical conditions, including chronic pain, depression, anxiety, and addiction. In preclinical studies, this compound has been shown to have analgesic effects in animal models of chronic pain. Additionally, this compound has been studied for its potential antidepressant and anxiolytic effects in animal models of depression and anxiety. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2.ClH/c1-3-7-22-17-15(18)8-14(9-16(17)21-2)12-20-11-13-5-4-6-19-10-13;/h3-6,8-10,20H,1,7,11-12H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCXYHQVWGXVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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